

2-Methylpentanamide chemical structure and properties

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Compound of Interest

Compound Name: 2-Methylpentanamide

Cat. No.: B1217331

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An In-depth Technical Guide to 2-Methylpentanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of **2-Methylpentanamide**. The information is intended to support research and development activities in the fields of chemistry and pharmacology.

Chemical Identity and Properties

2-Methylpentanamide is a primary amide derivative of 2-methylpentanoic acid. Its fundamental properties are summarized below.

Identifier	Value	Reference
IUPAC Name	2-methylpentanamide	[1]
Synonyms	2-Methylvaleramide	[1]
CAS Number	6941-49-7	[1]
Molecular Formula	C ₆ H ₁₃ NO	[1]
Molecular Weight	115.17 g/mol	[1]
Canonical SMILES	CCCC(C)C(=O)N	[1]

Physicochemical Properties

The following table outlines the key physicochemical properties of **2-Methylpentanamide**.

Property	Value	Reference
XLogP3	1.1	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	3	
Exact Mass	115.099714038 Da	[1]
Monoisotopic Mass	115.099714038 Da	[1]
Topological Polar Surface Area	43.1 Å ²	[1]
Heavy Atom Count	8	

Chemical Structure

The chemical structure of **2-Methylpentanamide** is depicted below.

Figure 1: Chemical structure of **2-Methylpentanamide**.

Spectroscopic Data

While a comprehensive public database of the spectra for **2-Methylpentanamide** is not readily available, the expected spectroscopic characteristics are summarized below based on its structure and data for similar amides.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.0 - 7.5	br s	1H	-NH _a
~ 5.5 - 6.0	br s	1H	-NH _b
~ 2.1 - 2.3	m	1H	-CH(CH ₃)-
~ 1.3 - 1.6	m	2H	-CH ₂ -CH ₂ -CH ₃
~ 1.1 - 1.3	m	2H	-CH ₂ -CH ₂ -CH ₃
~ 1.05	d	3H	-CH(CH ₃)-
~ 0.9	t	3H	-CH ₂ -CH ₂ -CH ₃

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Assignment
~ 178	C=O
~ 45	-CH(CH ₃)-
~ 35	-CH ₂ -CH ₂ -CH ₃
~ 20	-CH ₂ -CH ₂ -CH ₃
~ 18	-CH(CH ₃)-
~ 14	-CH ₂ -CH ₂ -CH ₃

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3180	Strong, Broad	N-H stretch (primary amide)
2960 - 2850	Strong	C-H stretch (alkane)
~ 1650	Strong	C=O stretch (Amide I band)
~ 1620	Medium	N-H bend (Amide II band)
~ 1465	Medium	C-H bend (CH ₂ , CH ₃)

Mass Spectrometry (MS) (Predicted)

m/z	Interpretation
115	[M] ⁺ (Molecular ion)
100	[M - CH ₃] ⁺
87	[M - C ₂ H ₄] ⁺
72	[M - C ₃ H ₇] ⁺
44	[CONH ₂] ⁺

Experimental Protocols

While a specific, published experimental protocol for the synthesis of **2-Methylpentanamide** is not readily available, a standard procedure for the synthesis of a primary amide from an acid chloride can be adapted.

Synthesis of 2-Methylpentanamide from 2-Methylpentanoyl Chloride

This protocol describes a common method for the amidation of an acid chloride.^[2]

Materials:

- 2-Methylpentanoyl chloride

- Concentrated aqueous ammonia (28-30%)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hexanes
- Ethyl acetate

Procedure:

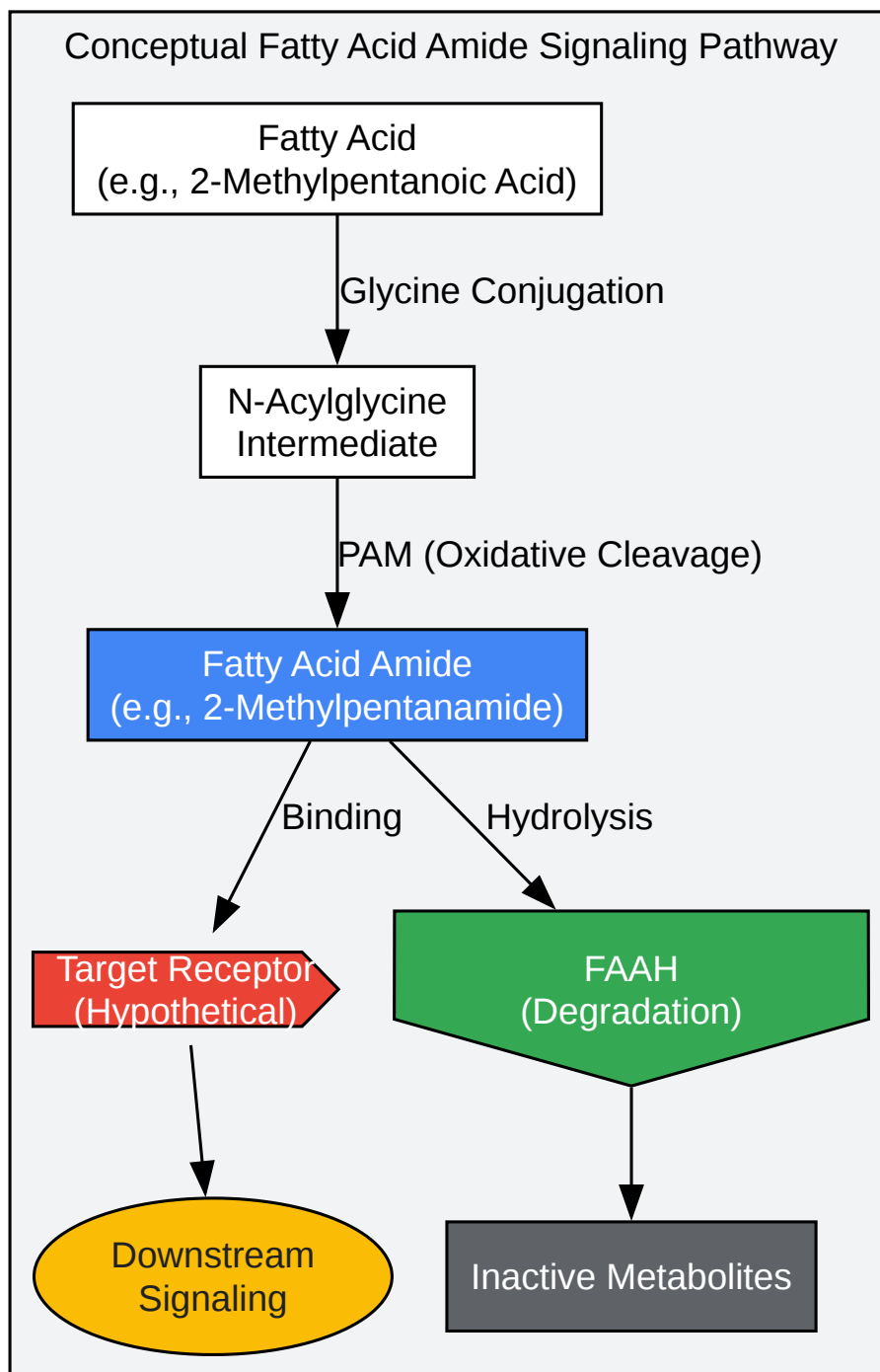
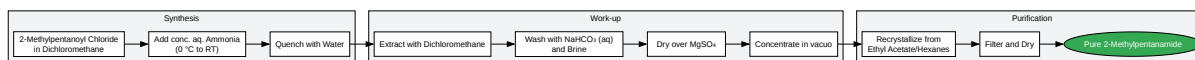
- In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpentanoyl chloride (1 equivalent) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add concentrated aqueous ammonia (2-3 equivalents) dropwise to the stirred solution. A white precipitate will form.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude **2-Methylpentanamide** can be purified by recrystallization.

Procedure:

- Dissolve the crude product in a minimal amount of a hot solvent system (e.g., ethyl acetate/hexanes).
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum to obtain pure **2-Methylpentanamide**.



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References

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- 2. chemguide.co.uk [chemguide.co.uk]
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